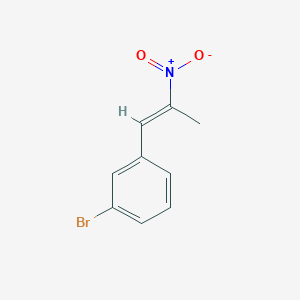

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKNVSMWCPXES-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene

Electronic Properties and Reactivity Profile of the Nitroalkene Moiety

The reactivity of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is largely dictated by the electronic properties of the nitroalkene functional group. The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects. researchgate.net This strong electron-withdrawing nature significantly polarizes the conjugated system, rendering the β-carbon of the alkene highly electrophilic. nih.gov The resonance effect delocalizes the π-electrons of the double bond onto the nitro group, creating a partial positive charge on the β-carbon, which makes it susceptible to attack by nucleophiles. youtube.com

The inductive effect of the nitro group further enhances the electrophilicity of the β-carbon. libretexts.org The phenyl ring, substituted with a bromine atom, also modulates the electronic environment. The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance donation of its lone pairs. libretexts.org However, in the context of the nitroalkene side chain, its primary influence is inductive, further withdrawing electron density from the ring and, by extension, from the conjugated system. youtube.comyoutube.com The methyl group on the β-carbon has a mild electron-donating effect, which could slightly temper the electrophilicity of the β-carbon compared to an unsubstituted analogue. Nonetheless, the overwhelming influence of the nitro group ensures that the nitroalkene moiety remains a powerful electron-accepting system, predisposing the molecule to reactions with a wide array of nucleophiles. nih.gov

Role as a Dielectrophile in Organic Transformations

Due to the presence of two electrophilic centers, this compound can function as a dielectrophile. This reactivity is particularly evident in reactions with nucleophiles that can lead to the displacement of both the nitro group and the bromine atom. For instance, α-bromonitrostyrenes, which are structurally related, are known to act as effective dielectrophiles in reactions with various nucleophiles. nih.gov In these transformations, the bromo and nitro groups can both serve as leaving groups, facilitating the construction of diverse heterocyclic compounds. nih.gov

The dielectrophilic nature of this compound allows for tandem reactions where an initial nucleophilic attack on the β-carbon is followed by an intramolecular cyclization involving the displacement of the bromine atom. This dual reactivity opens avenues for the synthesis of complex molecular architectures from a relatively simple starting material.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring can participate in nucleophilic aromatic substitution (SNAAr) reactions, although this is generally less facile than reactions at the nitroalkene moiety. The reactivity of the aryl bromide towards nucleophilic substitution is significantly influenced by the presence of the electron-withdrawing nitroalkene group. For a nucleophilic aromatic substitution to occur readily, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. echemi.comstackexchange.com In this compound, the nitroalkene group is in the meta position relative to the bromine atom. This positioning is less effective at stabilizing the negative charge developed during the rate-determining step of an SNAAr reaction compared to ortho or para substitution. stackexchange.com

Consequently, forcing conditions, such as high temperatures, strong nucleophiles, or the use of a catalyst, would likely be required to effect nucleophilic substitution at the bromine atom. It is more probable that reactions with nucleophiles will preferentially occur at the highly activated nitroalkene system. However, in specific cases, particularly with sterically hindered nucleophiles that cannot easily access the Michael acceptor site, or under conditions that favor aromatic substitution, reactions at the bromine-bearing carbon could be observed.

Michael Addition Reactions with Diverse Nucleophiles

The most characteristic reaction of this compound is the Michael addition, a conjugate addition of a nucleophile to the electrophilic β-carbon of the nitroalkene. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing ability of the nitro group makes the compound an excellent Michael acceptor. nih.gov A wide variety of nucleophiles, including carbanions (e.g., enolates), amines, thiols, and organometallic reagents, can add to the conjugated system. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a nitronate intermediate. This intermediate is then typically protonated to yield the final addition product. The reaction is highly versatile and allows for the formation of a new carbon-carbon or carbon-heteroatom bond. The table below provides representative examples of Michael additions to nitrostyrenes, illustrating the scope of this transformation.

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Dimethyl 2-bromomalonate | Functionalized malonate adduct | Cupreine Base | buchler-gmbh.com |

| Nitromethane | Dinitro compound | Bifunctional Cinchona Alkaloids | buchler-gmbh.com |

| Thiophenol | β-Thio-nitroalkane | Base (e.g., K₂CO₃) | mdpi.com |

| Amines | β-Amino-nitroalkane | Typically catalyst-free | nih.gov |

Cycloaddition Reactions

The activated double bond of this compound also enables its participation in various cycloaddition reactions, where it can act as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In [3+2] cycloaddition reactions, the nitroalkene acts as a dipolarophile, reacting with a three-atom component (1,3-dipole) to form a five-membered ring. sci-rad.com Examples of 1,3-dipoles that readily react with nitroalkenes include nitrones, azides, nitrile N-oxides, and diazo compounds. sci-rad.comnih.govmdpi.comwikipedia.org These reactions are often highly regioselective and can be stereoselective. wikipedia.org For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring. wikipedia.orgscielo.org.mx DFT computational studies on the [3+2] cycloaddition of nitrous oxide with conjugated nitroalkenes have shown that these processes are typically polar, single-step mechanisms. nih.govnih.gov The regioselectivity is controlled by the frontier molecular orbitals of the reactants. wikipedia.org

The table below summarizes some documented [3+2] cycloaddition reactions involving nitroalkenes.

| Three-Atom Component (1,3-Dipole) | Resulting Heterocycle | Key Findings | Reference |

|---|---|---|---|

| Nitrile N-oxides | Nitro-substituted 2-isoxazolines | Effective for preparing 4-nitro- and 5-nitro-2-isoxazoline systems. | mdpi.com |

| Nitrones | Isoxazolidines | Regioselectivity is controlled by frontier molecular orbitals. | wikipedia.orgscielo.org.mx |

| Azomethine Ylides | Pyrrolidines | Reacts readily with electrophilically activated nitroalkenes. | sci-rad.com |

| Ethyl Diazoacetate | Pyrazoles | Proceeds via nucleophilic addition followed by elimination and a 1,3-H shift. | nih.gov |

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] Diels-Alder reactions. nih.govwikipedia.org It can react with electron-rich dienes to form six-membered rings. The stereochemistry of these reactions, particularly the endo/exo selectivity, can often be controlled by the reaction conditions and the use of catalysts. nih.govthieme-connect.com For example, studies on intramolecular Diels-Alder reactions of nitroalkenes have shown stereoselective formation of trans-fused decalin systems. nih.gov The use of Brønsted acid catalysts has been shown to enhance the rate and diastereoselectivity of intramolecular nitroalkene Diels-Alder reactions. thieme-connect.com

In addition to acting as a dienophile, the nitroalkene can also function as a heterodiene in hetero-Diels-Alder reactions. acs.org This typically occurs in the presence of a Lewis acid, which activates the nitroalkene. The Lewis acid coordinates to the nitro group, altering the periselectivity of the reaction and favoring the formation of a cyclic nitronate (a 1,2-oxazine N-oxide) over the typical carbocyclic Diels-Alder adduct. acs.org The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been investigated, leading to the synthesis of novel monofluorinated norbornenes with good yields. nih.gov

Catalyst-Mediated Transformations

Catalysts play a pivotal role in harnessing the synthetic potential of this compound. The reactivity can be directed towards either the nitroalkene group or the bromo-aromatic core, depending on the catalytic system employed. This allows for the selective construction of complex molecular architectures.

Organocatalysis and Asymmetric Transformations

The electron-deficient nature of the nitroalkene functional group in this compound makes it an excellent Michael acceptor in organocatalytic conjugate addition reactions. mdpi.com These reactions provide a powerful method for asymmetric carbon-carbon and carbon-heteroatom bond formation. Bifunctional organocatalysts, particularly those derived from Cinchona alkaloids, have proven highly effective in controlling the stereochemical outcome of these transformations. rsc.orgresearchgate.net

These catalysts typically possess both a basic site (like a tertiary amine) to activate the nucleophile and a hydrogen-bond-donating group (such as a thiourea (B124793) or squaramide moiety) to coordinate and activate the nitro group of the electrophile. mdpi.comresearchgate.net This dual activation brings the reactants into a well-organized, chiral transition state, enabling high levels of enantio- and diastereoselectivity. mdpi.com A variety of nucleophiles, including malonates, aldehydes, ketones, and 3-hydroxy-2-pyridone, can be added to nitroalkenes in this manner. rsc.orgresearchgate.netrsc.org For instance, the addition of dimethyl malonate to β-nitrostyrene, a compound structurally similar to the title compound, can yield the corresponding adduct with excellent enantioselectivity when catalyzed by a cinchonine-derived thiourea catalyst. rsc.org

Table 1: Organocatalytic Asymmetric Conjugate Additions to Nitroalkenes This table presents representative examples of organocatalytic Michael additions to nitroalkenes, which are analogous to reactions the title compound is expected to undergo.

| Catalyst Type | Representative Nucleophile | Nitroalkene Substrate | Key Features | Reference |

|---|---|---|---|---|

| Bifunctional Cinchonine-Thiourea | Dimethyl Malonate | β-Nitrostyrene | High enantioselectivity (>90% ee) is achievable. The thiourea group activates the nitroalkene via hydrogen bonding. | rsc.org |

| Bifunctional Cinchonine-Squaramide | 3-Hydroxy-2-pyridone | Nitroolefins | Catalyzes addition at the C-4 position with high yields and enantiomeric excess (>99% ee). | researchgate.net |

| Pyrrolidine-based Catalysts (e.g., L-Proline derivatives) | Aldehydes, Ketones | Nitroolefins | Operates via an enamine mechanism; the catalyst's acidic proton can coordinate the nitro group. | mdpi.com |

| Calyx nih.govarene-based Primary-Amine Thiourea | Isobutyraldehyde | Nitrostyrenes | Provides high yields and enantioselectivities for the formation of γ-nitroaldehydes. | mdpi.com |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The presence of a bromine atom on the benzene ring makes this compound an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive functionalization of the aryl core without affecting the nitroalkene moiety.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, for example, allows for the reaction of the aryl bromide with an organoboron reagent (like a boronic acid) to form a new C-C bond. youtube.comyoutube.com The catalytic cycle for this reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the active catalyst. youtube.comrhhz.netnih.gov Other important palladium-catalyzed reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). rhhz.netacs.org Copper-catalyzed couplings are also viable alternatives for certain transformations. sustech.edu.cn

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions This table outlines common cross-coupling reactions applicable to the aryl bromide moiety of the title compound.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with ligands | Aryl/Vinyl Boronic Acids (R-B(OH)₂) | C(aryl)-C(aryl/vinyl) | youtube.comrhhz.netnih.gov |

| Sonogashira Coupling | Pd complex (e.g., PdCl₂(PPh₃)₂) and a Cu(I) salt (e.g., CuI) | Terminal Alkynes (R-C≡CH) | C(aryl)-C(alkynyl) | rhhz.net |

| Buchwald-Hartwig Amination | Pd complex with specialized phosphine (B1218219) ligands (e.g., BrettPhos) | Amines (R₂NH) | C(aryl)-N | rhhz.netacs.org |

| Copper-Catalyzed C-C Coupling | Cu(I) salt with N,N,P-ligand | Arylboronate esters | C(sp³)-C(sp²) | sustech.edu.cn |

Base-Catalysis Systems and Their Influence on Reactivity

Base catalysis is fundamental to both the synthesis and reactivity of this compound. The compound is typically synthesized via a Henry condensation (or nitroaldol reaction), which is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (3-bromobenzaldehyde) and a nitroalkane (nitroethane). wikipedia.orgorganic-chemistry.org

In this reaction, the base (e.g., an amine like butylamine (B146782) or an inorganic base like NaOH) abstracts the acidic α-proton from nitroethane to generate a resonance-stabilized nitronate anion. wikipedia.orgyoutube.com This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde (B42254). youtube.com The resulting β-nitro alkoxide is subsequently protonated to give a β-nitro alcohol. Under the reaction conditions, which often involve heating, this intermediate readily undergoes dehydration to yield the final this compound product. organic-chemistry.org The choice of base and reaction conditions can influence the reaction rate and the stability of the intermediate, determining whether the β-nitro alcohol can be isolated or if elimination proceeds directly. organic-chemistry.org

Table 3: Influence of Base-Catalysis Systems

| Base Type | Role in Reaction | Mechanism | Typical Outcome | Reference |

|---|---|---|---|---|

| Organic Bases (e.g., Butylamine, Triethylamine) | Catalyst for Henry Reaction | Abstracts α-proton from nitroalkane to form a nitronate anion. | Formation of β-nitro alcohol, followed by dehydration to the nitroalkene. | lookchem.com |

| Inorganic Bases (e.g., NaOH, K₂CO₃) | Catalyst for Henry Reaction / Base in Coupling Reactions | In Henry reaction, forms nitronate. In Suzuki coupling, activates the boronic acid. | Promotes C-C bond formation in both synthesis and subsequent functionalization. | nih.govyoutube.com |

| Strong, Non-nucleophilic Bases (e.g., DBU) | Promoting Elimination/Isomerization | Can facilitate elimination of leaving groups or isomerization of double bonds. | Can be used to favor the formation of specific isomers or elimination products. | organic-chemistry.org |

Catalyst-Free Conditions for Specific Reactions

While most transformations of this compound require a catalyst, the nitroalkene moiety is susceptible to certain reactions that can proceed under catalyst-free conditions, most notably photochemical reactions. Structurally similar β-nitrostyrenes have been shown to undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light (e.g., λ = 419 nm). nih.gov

This reaction does not require an external photosensitizer or catalyst and proceeds directly upon excitation of the nitrostyrene (B7858105) chromophore. nih.gov Mechanistic studies suggest that the reaction occurs via the formation of a 1,4-diradical intermediate, which then cyclizes to form the cyclobutane (B1203170) ring. nih.gov Such transformations provide a pathway to highly functionalized nitro-substituted cyclobutanes. It is plausible that this compound would exhibit similar reactivity, allowing for catalyst-free C-C bond formation through a photochemical cycloaddition pathway. Furthermore, irradiation of trans-β-nitrostyrene in the absence of an olefin can lead to a photo-stationary equilibrium between the cis and trans isomers. nih.gov

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | Title Compound / Main Subject |

| Dimethyl Malonate | Nucleophile in Michael Addition |

| β-Nitrostyrene | Representative Nitroalkene Substrate |

| Cinchonine | Chiral Scaffold for Organocatalysts |

| Thiourea | Functional Moiety in Organocatalysts |

| Squaramide | Functional Moiety in Organocatalysts |

| 3-Hydroxy-2-pyridone | Nucleophile in Michael Addition |

| Isobutyraldehyde | Nucleophile in Michael Addition |

| L-Proline | Organocatalyst |

| Boronic Acid | Coupling Partner in Suzuki Reaction |

| Terminal Alkyne | Coupling Partner in Sonogashira Reaction |

| 3-Bromobenzaldehyde | Precursor for Synthesis |

| Nitroethane | Precursor for Synthesis |

| Butylamine | Base Catalyst |

| Sodium Hydroxide (NaOH) | Base Catalyst |

| Palladium Acetate (Pd(OAc)₂) | Metal Catalyst Precursor |

| BrettPhos | Phosphine Ligand for Cross-Coupling |

Applications of E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene in Complex Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The conjugated nitroalkene moiety is a powerful tool in synthetic organic chemistry, often employed as a building block for various heterocyclic systems through cycloaddition reactions and other transformations. While related compounds such as other substituted nitrostyrenes and bromonitroalkenes are used for these purposes, specific studies employing (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene have not been reported.

Synthesis of Dihydrofurans and Furans

There is no specific information in the scientific literature describing the use of this compound for the synthesis of dihydrofuran or furan (B31954) rings.

Synthesis of Pyrroles and Pyrazoles

The synthesis of pyrroles from α-substituted nitroalkenes has been explored. For instance, a photocatalytic formal [3+2] dipolar cycloaddition between 2H-azirines and (Z)-(2-bromo-2-nitrovinyl)benzene was investigated as a potential route to nitrated pyrroles, though the resulting product proved to be unstable. thieme-connect.com However, there are no specific documented examples of this compound being used to successfully synthesize stable pyrrole (B145914) or pyrazole (B372694) frameworks.

Other Biologically Relevant Scaffolds and Ring Systems

While the synthesis of biologically relevant scaffolds is a major focus of modern organic chemistry, and nitroalkenes are valuable precursors, there are no specific reports on the application of this compound for the construction of other specialized, biologically active ring systems.

Cascade, Domino, and Tandem Reactions Utilizing Bromonitroalkene Reactivity

Cascade reactions, also known as domino or tandem reactions, are efficient processes that form multiple chemical bonds in a single synthetic operation. The high functionality of molecules like this compound makes them theoretically ideal candidates for such complex transformations. Despite this potential, there is no published research detailing the specific use of this compound in cascade, domino, or tandem reaction sequences.

Preparation of Polyfunctional Derivatives and Advanced Synthetic Intermediates

The synthesis of this compound itself would likely proceed via a Henry condensation between 3-bromobenzaldehyde (B42254) and nitroethane. The resulting compound is a polyfunctional intermediate containing a bromine atom, a nitro group, and a carbon-carbon double bond, which could, in principle, be manipulated to create a variety of other advanced synthetic intermediates. For example, the nitro group can be reduced to an amine, the double bond can be hydrogenated or epoxidized, and the bromine atom can participate in cross-coupling reactions. However, specific studies documenting these transformations on this compound are not available in the current body of scientific literature.

Spectroscopic and Structural Characterization of E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Environments

For the aromatic protons of the 1,3-disubstituted benzene (B151609) ring, a complex splitting pattern is anticipated. The proton at the C2 position would likely appear as a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show a series of doublets and triplets of doublets, with coupling constants typical for ortho, meta, and para relationships.

The vinylic proton, attached to the carbon adjacent to the aromatic ring, is expected to appear as a quartet due to coupling with the methyl protons. The chemical shift of this proton would be significantly downfield, influenced by the electron-withdrawing nitro group and the aromatic ring. The methyl protons are expected to appear as a doublet, coupled to the single vinylic proton. The magnitude of the coupling constant between the vinylic and methyl protons would be consistent with an E-configuration. In similar β-nitrostyrene derivatives, the vinylic proton signal appears around 8.0 ppm, and the methyl proton signal is also shifted downfield. rsc.org

For comparison, the ¹H NMR spectrum of the related compound trans-β-Nitrostyrene shows vinylic protons as doublets in the range of 7.0-8.0 ppm. tcichemicals.com The coupling constant between these protons is a key indicator of the alkene stereochemistry.

Table 1: Predicted ¹H NMR Data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.2 - 7.8 | m | - |

| Vinylic-H | ~8.0 | q | ~7 Hz |

| Methyl-H | ~2.5 | d | ~7 Hz |

Note: These are predicted values based on analogous structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms.

The carbon attached to the bromine atom (C3) would exhibit a chemical shift in the range of 120-125 ppm. The other aromatic carbons would appear in the typical aromatic region of 120-140 ppm. The vinylic carbons are expected to have distinct chemical shifts, with the carbon bearing the nitro group being significantly deshielded. In related nitroalkenes, these carbons appear in the range of 130-150 ppm. The methyl carbon would appear at a much higher field, typically in the range of 15-25 ppm.

Analysis of similar structures, such as substituted phenylpropenones, reveals characteristic shifts for the carbon skeleton which can be used to approximate the expected values for the title compound. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-alkene | ~138 |

| Vinylic C-aryl | ~140 |

| Vinylic C-NO₂ | ~148 |

| Methyl C | ~20 |

Note: These are predicted values based on analogous structures.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguously determining the stereochemistry of the alkene double bond. A NOESY experiment detects through-space interactions between protons that are in close proximity.

For this compound, a cross-peak between the vinylic proton and the protons on the aromatic ring would be expected. Crucially, for the (E)-isomer, a NOESY cross-peak would be observed between the vinylic proton and the methyl protons. The absence of a significant cross-peak between the vinylic proton and the aromatic protons at the C2 and C6 positions would further support the (E)-configuration. Studies on related 1-aryl-3-nitroprop-2-en-1-ones have successfully utilized ¹H–¹H NOESY to establish the E-s-cis configuration of these molecules. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent bands would be due to the nitro group (NO₂), with strong asymmetric and symmetric stretching vibrations typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=C stretching vibration of the alkene is expected in the 1620-1680 cm⁻¹ region. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range. Spectroscopic analysis of 1-phenyl-2-nitropropene (B101151) has confirmed these characteristic absorption bands. lookchem.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| Alkene C=C stretch | 1620-1680 |

| Aromatic C=C stretch | 1450-1600 |

| Asymmetric NO₂ stretch | 1520-1560 |

| Symmetric NO₂ stretch | 1340-1380 |

| C-Br stretch | 500-600 |

Note: These are predicted values based on analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₈BrNO₂), the molecular ion peak [M]⁺ would be expected at m/z values corresponding to its isotopic composition, with two characteristic peaks of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 241 |

| [M]⁺ (with ⁸¹Br) | 243 |

| [M-NO₂]⁺ | 195, 197 |

Note: These are predicted values based on the structure of the title compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the cited literature, the structure of its isomer, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, has been determined. nih.gov

Table 5: Selected Bond Lengths from the Crystal Structure of the Related Compound (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one 5a. researchgate.net

| Bond | Bond Length (Å) |

|---|---|

| C1–C2 | 1.500(3) |

| C1–C4 | 1.483(3) |

| C1–O10 | 1.223(3) |

| C2–C3 | 1.331(3) |

| C3–N12 | 1.488(3) |

| C3–Br11 | 1.855(2) |

Note: This data is for a related compound and serves as an illustrative example.

Confirmation of (E)-Stereochemistry and Torsion Angles

The geometric configuration of the carbon-carbon double bond in these nitroalkenes is a defining characteristic. X-ray diffraction analysis unequivocally establishes the stereochemistry. In the case of the derivative, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, the molecule adopts the (E)-configuration around the C=C double bond researchgate.net. This arrangement places the bulky bromophenyl group and the nitro group on opposite sides of the double bond, which is generally the more thermodynamically stable conformation.

A key structural parameter is the planarity of the molecule, which influences the extent of electronic conjugation between the aromatic ring and the nitroalkene system. This is described by the torsion angle between the benzene ring and the plane of the double bond. For the para-brominated derivative, the dihedral angle formed by the benzene ring and the mean plane of the C7=C8 double bond (defined by atoms H7/C7/C8/C9) is 7.31(3)° researchgate.net. This small deviation from 0° indicates a nearly planar conformation, which facilitates electronic communication throughout the π-system researchgate.net. Similarly, in (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene, another related derivative, the molecule also adopts an E conformation, although it exhibits a more significant twist, with a C—C—C=C torsion angle of -57.7(3)° bath.ac.ukresearchgate.netresearchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Br⋯O contacts)

The stability of the crystal lattice is determined by a network of intermolecular interactions. In halogenated compounds, halogen bonds can play a significant role in directing the crystal packing. For the derivative (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, the crystal structure is notably stabilized by short intermolecular Br⋯O contacts researchgate.net.

Compound Index

Theoretical and Computational Investigations on E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are essential for understanding the intrinsic electronic properties and bonding nature of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Density Functional Theory (DFT) and post-Hartree-Fock methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are commonly employed for such investigations. nih.govbohrium.com

The electronic structure of the molecule is dictated by the interplay of its constituent parts: the bromophenyl ring and the nitropropenyl group. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly polarizes the adjacent carbon-carbon double bond. This effect, combined with the conjugation extending to the benzene (B151609) ring, results in a highly electron-deficient (electrophilic) double bond. The bromine atom, while having an inductive electron-withdrawing effect, also possesses lone pairs that can participate in resonance.

Computational studies on similar nitroalkenes using Electron Localization Function (ELF) analysis show a depopulated C=C double bond, confirming its polarization due to adjacent electron-withdrawing groups. mdpi.com For this compound, this polarization is a key feature of its electronic structure and bonding, making the β-carbon of the vinyl group highly susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties based on Analogous Compounds This table outlines the expected electronic properties based on DFT calculations performed on structurally similar chalcones and nitroaromatics.

| Property | Predicted Value/Characteristic | Rationale from Analogous Studies |

| HOMO-LUMO Gap (ΔE) | Small to moderate | The extended π-conjugation across the molecule lowers the LUMO energy, reducing the gap and indicating higher reactivity. bohrium.com |

| Dipole Moment (µ) | Significant | The presence of highly polar nitro and bromo groups leads to a notable molecular dipole moment. bohrium.com |

| Molecular Electrostatic Potential (MEP) | Negative potential near the nitro group; Positive potential on the vinyl C-H and near the β-carbon. | The MEP plot would visually confirm the electron-rich nature of the nitro group's oxygen atoms and the electrophilic character of the C=C bond. bohrium.com |

Mechanistic Pathways Elucidation via Computational Methods (e.g., Molecular Electron Density Theory)

Computational methods, particularly the Molecular Electron Density Theory (MEDT), are powerful tools for elucidating the mechanisms of reactions involving nitroalkenes. mdpi.comresearchgate.net MEDT analyzes the changes in electron density along a reaction pathway to determine the nature of bond formation and breaking. For this compound, this approach is ideal for studying its participation in reactions such as [3+2] cycloadditions.

A typical MEDT study involves:

Analysis of Reactants: Calculation of conceptual DFT global reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These indices would classify this compound as a strong electrophile due to the nitro group's influence. researchgate.net

Transition State (TS) Localization: Locating the transition state structures for possible reaction pathways.

Mechanism Characterization: Analysis of the located TSs. Studies on similar nitroalkenes consistently show that their reactions with nucleophiles proceed via polar, single-step mechanisms. researchgate.netmdpi.com The transition states are typically found to be highly asynchronous, meaning that one new bond is significantly more formed than the other in the TS. Attempts to locate a stepwise zwitterionic intermediate in these reactions are generally unsuccessful, supporting a concerted, albeit asynchronous, pathway. researchgate.netmdpi.com

Therefore, in a reaction with a three-atom component (TAC), the mechanism for this compound would likely be a polar, one-step, asynchronous process.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity and selectivity of this compound can be reliably predicted using computational models.

Reactivity: The strong electrophilic nature conferred by the nitro group makes the molecule highly reactive toward a wide range of nucleophiles. Analysis of the global electrophilicity index (ω), derived from DFT, would quantify this reactivity. researchgate.net

Regioselectivity: In reactions such as [3+2] cycloadditions, high regioselectivity is expected. Computational studies on analogous nitroalkenes show that the most favorable reaction pathway involves the attack of the most nucleophilic center of the reacting species on the most electrophilic center of the nitroalkene, which is the β-carbon of the vinyl group. researchgate.netmdpi.com The analysis of the local electrophilicity indices (Parr functions) would confirm the β-carbon as the most electrophilic site, thus predicting the formation of 4-nitro substituted cycloadducts as the major regioisomer. researchgate.net

Stereoselectivity: For reactions that can form multiple stereoisomers (e.g., endo/exo products in cycloadditions), the preferred outcome is determined by the activation energies of the competing stereoisomeric transition states. DFT calculations on similar systems have successfully predicted stereoselectivity by comparing the relative energies of the endo and exo transition states. researchgate.net The lower energy transition state corresponds to the kinetically favored product. For this compound, a similar computational approach would be used to predict the dominant stereoisomer.

Table 2: Conceptual DFT Reactivity Indices (Illustrative) This table provides an example of the kind of data generated in a DFT study to predict reactivity and regioselectivity, based on findings from similar systems.

| Reactant/Site | Global Electrophilicity (ω) (eV) | Local Electrophilicity at β-carbon (ωk) | Interpretation |

| This compound | High | High | Strong electrophile; β-carbon is the primary site for nucleophilic attack, ensuring high regioselectivity. researchgate.netresearchgate.net |

| Nucleophile (e.g., Nitrone) | Low to Moderate | N/A | Acts as the nucleophilic component in the reaction. researchgate.net |

Conformation Analysis and Energetic Landscape Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. The molecule is defined by an (E) configuration at the C=C double bond. A key conformational variable is the degree of twist between the plane of the benzene ring and the plane of the vinyl group, defined by the C(phenyl)-C(phenyl)-C(vinyl)-C(vinyl) torsion angle.

While a crystal structure for the title compound is not found in the searched results, data from closely related isomers provide excellent guidance. X-ray diffraction studies on these analogs show that the molecule is not perfectly planar. Steric hindrance between the ortho hydrogen of the benzene ring and the vinyl group forces a rotation around the C-C single bond connecting the two moieties.

Computational energetic landscape studies, performed by systematically rotating this torsion angle and calculating the energy at each step using DFT, would reveal the most stable conformation (energy minimum) and the energy barrier to rotation. The results would likely confirm a twisted, low-energy conformation similar to those observed experimentally in its isomers.

Table 3: Dihedral Angles in Analogous Compounds Determined by X-ray Crystallography This table shows the experimentally measured torsion angles in similar molecules, indicating the expected non-planarity of this compound.

| Compound | Dihedral Angle (C-C-C=C) | Reference |

| (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene | 7.31 (3)° | researchgate.net |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | -57.7 (3)° | researchgate.netnih.gov |

The variation in the angle between the 4-bromo and 2-nitro analogs highlights the sensitivity of this conformation to the substitution pattern on the benzene ring. For the 3-bromo isomer, the angle is expected to be within this range, confirming a non-planar ground state structure.

Synthesis and Reactivity of Analogues and Derivatives of E 1 Bromo 3 2 Nitroprop 1 Enyl Benzene

Design and Synthesis of Substituted Bromonitroalkene Analogues

The synthesis of substituted bromonitroalkene analogues of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is typically achieved through condensation reactions, a foundational method in organic chemistry. A common and effective route is the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a nitroalkane.

A general and widely utilized method for creating phenyl-2-nitropropenes is the Knoevenagel condensation, a variant of the Henry reaction. wikipedia.org This process involves reacting a substituted benzaldehyde with nitroethane in the presence of a basic catalyst. wikipedia.org For instance, the synthesis of (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene is accomplished through the condensation of 4-bromobenzaldehyde (B125591) with nitroethane. researchgate.net The basic catalyst facilitates the deprotonation of the nitroethane, forming a resonance-stabilized anion that then acts as a nucleophile, attacking the aldehyde. wikipedia.org The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final nitroalkene product. wikipedia.org

An alternative strategy involves a copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids to produce substituted nitroolefins. rsc.org This method provides another route to access various analogues. Furthermore, a method has been optimized for producing (E)-1-aryl-3-nitroprop-2-en-1-ones, which can then be converted to (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones via a halogenation-dehydrohalogenation strategy. researchgate.net

The table below summarizes synthetic approaches to various substituted bromonitroalkene analogues.

| Product Analogue | Precursors | Reaction Type | Reference |

| (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene | 4-bromobenzaldehyde, nitroethane | Condensation | researchgate.net |

| 1-Phenyl-2-nitropropene (B101151) | Benzaldehyde, nitroethane, n-butylamine | Henry Condensation | wikipedia.org |

| (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones | (E)-1-aryl-3-nitroprop-2-en-1-ones | Halogenation-dehydrohalogenation | researchgate.net |

| (E)-1-bromo-2-(2-nitrovinyl)benzene | Unsaturated carboxylic acid | Copper-catalyzed nitrodecarboxylation | rsc.org |

Comparative Studies of Reactivity and Synthetic Utility Across Derivatives

Derivatives of this compound are recognized as active substrates for a variety of chemical reactions. researchgate.net The reactivity of these compounds is largely dictated by the interplay of the functional groups present on the aromatic ring and the nitroalkene side chain.

The nitroalkene moiety is a key center of reactivity. The nitro group is a powerful electron-withdrawing group, making the double bond susceptible to nucleophilic attack. This reactivity is central to its synthetic utility. For example, 1-(2-Bromophenyl)-2-nitropropene is a versatile intermediate that can undergo several key transformations:

Reduction : The nitro group can be readily reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides.

Substitution : The bromine atom on the phenyl ring can be substituted by various nucleophiles.

Oxidation : The compound can be oxidized to form other derivatives.

The presence of different substituents on the benzene (B151609) ring can modulate the reactivity of the molecule. Electron-withdrawing groups, for example, can further enhance the electrophilicity of the double bond, while electron-donating groups may have the opposite effect. The synthetic utility of these compounds is demonstrated by their use as intermediates in the preparation of more complex molecules.

Exploration of Polyhalogenated and Dinitroprop-1-enyl Benzene Derivatives

Research has extended to the synthesis and characterization of polyhalogenated and dinitroprop-1-enyl benzene derivatives, which offer unique chemical properties and potential applications.

The synthesis of polyhalogenated derivatives often involves starting with a polysubstituted benzene. For instance, the synthesis of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene demonstrates a method for creating a polyhalogenated scaffold. plos.org Similarly, the synthesis of (E)-1-chloro-4-(2-nitrovinyl)benzene has been successfully demonstrated. rsc.org

The introduction of a second nitro group onto the benzene ring presents synthetic challenges due to the strong deactivating and meta-directing nature of the first nitro group. youtube.com Despite these challenges, dinitro derivatives have been successfully synthesized. A notable example is (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, which was synthesized by the reaction of 2-nitrobenzaldehyde (B1664092) with nitroethane. nih.gov This compound adopts an E conformation about its C=C double bond. nih.gov

The table below details examples of polyhalogenated and dinitro derivatives.

| Compound Name | Key Structural Features | Synthetic Precursors | Reference |

| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | Dinitro-substituted benzene ring | 2-nitrobenzaldehyde, nitroethane | nih.gov |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Polyhalogenated (bromo and chloro) benzene ring | 4-bromo-2-chloro-phenol, propargyl bromide | plos.org |

| (E)-1-chloro-4-(2-nitrovinyl)benzene | Chloro-substituted benzene ring | Substituted unsaturated carboxylic acid | rsc.org |

Strategies for Further Functionalization of Bromonitroalkene Scaffolds

The bromonitroalkene scaffold is a platform for further chemical modification, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Strategies for functionalization can target the aromatic ring, the nitro group, the double bond, or the bromine atom.

Key functionalization reactions include:

Reduction of the Nitro Group : As mentioned, the nitro group can be reduced to an amine, which then serves as a handle for a vast range of subsequent reactions, such as amide bond formation.

Substitution of the Bromine Atom : The bromine atom can be replaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of alkyl, aryl, or other functional moieties.

Reactions at the Double Bond : The electron-deficient double bond is a prime site for Michael additions, allowing for the introduction of a wide variety of nucleophiles. It can also participate in cycloaddition reactions.

Advanced strategies for creating highly substituted benzene derivatives can also be employed. The hexadehydro-Diels-Alder (HDDA) reaction cascade, for example, allows for the synthesis of complex benzenoids through aryne intermediates, providing access to substitution patterns that may be difficult to achieve through classical methods. nih.gov The concept of scaffold functionalization is a powerful approach in chemical synthesis, where a core structure is systematically modified to achieve desired properties and functions. nih.gov This often involves a multistep process where the directing effects of existing substituents are carefully considered to achieve the desired regiochemistry for newly introduced groups. libretexts.orglibretexts.org

Q & A

Q. What are the common synthetic routes for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene?

- Methodological Answer : The compound is typically synthesized via bromination of a nitro-substituted benzene precursor. A common approach involves electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) under inert conditions. For example, bromination of 3-(2-nitroprop-1-enyl)benzene in carbon tetrachloride at 60–90°C yields the target product . Optimization of regioselectivity may require steric or electronic directing groups. Reaction progress is monitored via TLC or GC-MS, and purification is achieved through column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm, integrating for substituents) and nitropropene protons (δ 6.5–7.0 ppm, coupling constant J ≈ 12–16 Hz for trans-configuration). The bromine substituent induces deshielding in adjacent carbons (δ 120–130 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) confirm functional groups.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 256 (C₉H₇BrNO₂) and fragment ions (e.g., loss of Br or NO₂ groups) validate the structure.

Q. What are the typical reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃/DMF, 80°C) to yield derivatives like 3-(2-nitroprop-1-enyl)aniline .

- Electrophilic Addition : The nitropropene double bond reacts with electrophiles (e.g., Br₂, HBr) in non-polar solvents (CH₂Cl₂), forming dihalogenated intermediates .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides unambiguous confirmation of the E-configuration and bond angles. For example, a C=C bond length of ~1.34 Å and Br···O(nitro) non-covalent interactions (<3.5 Å) validate stereochemistry. Discrepancies in powder XRD patterns (e.g., polymorphs) are resolved via Rietveld refinement .

Q. What strategies optimize regioselectivity in substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : Introducing meta-directing groups (e.g., -NO₂) prior to bromination enhances regiocontrol .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving yields .

- Computational Screening : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict activation energies for competing pathways, guiding experimental conditions .

Q. How do computational methods elucidate electronic effects on reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps calculated via DFT (B3LYP/6-311+G(d,p)) reveal susceptibility to electrophilic/nucleophilic attacks. For this compound, the LUMO is localized on the nitropropene moiety, explaining its electrophilic reactivity .

- Charge Distribution Maps : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions (e.g., bromine-substituted aromatic ring), guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.